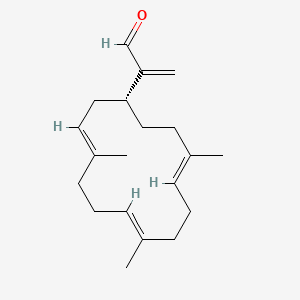

(+)-Sinularial A

説明

(+)-シヌラリアルAは、海洋性軟質サンゴから単離された天然化合物です。ジテルペノイド類に属し、様々な生物活性を有することで知られています。本化合物は、抗炎症、抗腫瘍、抗菌作用など、潜在的な治療効果を持つことから、注目を集めています。

特性

CAS番号 |

118607-64-0 |

|---|---|

分子式 |

C20H30O |

分子量 |

286.5 g/mol |

IUPAC名 |

2-[(1R,3E,7E,11E)-4,8,12-trimethylcyclotetradeca-3,7,11-trien-1-yl]prop-2-enal |

InChI |

InChI=1S/C20H30O/c1-16-7-5-9-17(2)11-13-20(19(4)15-21)14-12-18(3)10-6-8-16/h7,10-11,15,20H,4-6,8-9,12-14H2,1-3H3/b16-7+,17-11+,18-10+/t20-/m0/s1 |

InChIキー |

YVPDVEMKKLARPZ-JTSWHKSPSA-N |

異性体SMILES |

C/C/1=C\CC/C(=C/C[C@@H](CC/C(=C/CC1)/C)C(=C)C=O)/C |

正規SMILES |

CC1=CCCC(=CCC(CCC(=CCC1)C)C(=C)C=O)C |

製品の起源 |

United States |

準備方法

合成ルートと反応条件

(+)-シヌラリアルAの合成は、入手しやすい出発物質から数段階を経て行われます。主な工程には、環化、酸化、官能基変換などが含まれます。反応条件としては、通常、目的の生成物を得るために、有機溶媒、触媒、制御された温度を使用します。

工業的生産方法

(+)-シヌラリアルAの工業的生産は、まだ研究段階であり、化合物の収率と純度を最適化することに重点が置かれています。遺伝子組み換え微生物を用いた発酵や、海洋資源からの抽出などの方法が検討されています。

化学反応の分析

科学研究への応用

化学: 複雑な有機反応や合成を研究するためのモデル化合物として使用されています。

生物学: 細胞プロセスやシグナル伝達経路における役割について調査されています。

医学: 抗炎症、抗腫瘍、抗菌作用について研究されています。

産業: 新規医薬品や生物活性物質の開発における潜在的な用途。

科学的研究の応用

Chemistry: Used as a model compound for studying complex organic reactions and synthesis.

Biology: Investigated for its role in cellular processes and signaling pathways.

Medicine: Explored for its anti-inflammatory, anti-tumor, and antimicrobial properties.

Industry: Potential use in the development of new pharmaceuticals and bioactive agents.

作用機序

(+)-シヌラリアルAの作用機序には、特定の分子標的や経路との相互作用が関係しています。本化合物は、重要な酵素やサイトカインを阻害することで、炎症性経路を調節することが知られています。さらに、アポトーシスを誘導し、細胞増殖を阻害することで、抗腫瘍効果を発揮します。正確な分子標的や経路はまだ調査中ですが、複数のシグナル伝達カスケードが関与すると考えられています。

類似化合物との比較

(+)-シヌラリアルAは、以下のような他のジテルペノイドと比較することができます。

- シヌラリオライド

- サルコフィトルA

- セムブラノリド

これらの化合物は、類似の構造的特徴を共有していますが、生物活性と効力は異なります。(+)-シヌラリアルAは、特定の官能基と立体配置を持つことから、独特の生物学的効果をもたらします。

Q & A

Q. What are the established protocols for isolating (+)-Sinularial A from its natural source?

this compound is typically isolated via bioassay-guided fractionation using solvent partitioning (e.g., hexane/ethyl acetate) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for verifying purity and preliminary structural identification. Ensure reproducibility by documenting solvent ratios, column dimensions, and retention times .

Q. How is the absolute configuration of this compound determined?

The absolute stereochemistry is resolved using X-ray crystallography or comparative analysis of experimental vs. computed electronic circular dichroism (ECD) spectra. For crystallography, single crystals are grown via slow evaporation in solvents like methanol/chloroform. For ECD, ensure density functional theory (DFT) calculations align with experimental data .

Q. What in vitro bioassays are commonly used to evaluate this compound’s bioactivity?

Standard assays include cytotoxicity (MTT assay on cancer cell lines like HeLa or A549), anti-inflammatory activity (LPS-induced NO production in macrophages), and antimicrobial testing (MIC against Staphylococcus aureus or Candida albicans). Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs for statistical validity .

Q. How should researchers address solubility challenges in this compound bioassays?

Use dimethyl sulfoxide (DMSO) for initial solubilization, ensuring final concentrations do not exceed 0.1% (v/v) to avoid solvent toxicity. For aqueous assays, prepare stock solutions in DMSO and dilute with culture media containing surfactants (e.g., 0.1% Tween-80) .

Q. What databases are recommended for literature reviews on this compound?

Prioritize PubMed, Web of Science, and Scopus for peer-reviewed studies. Use Semantic Scholar’s “Skimming Highlights” feature to extract key methods/results from papers. Avoid unreliable sources like BenchChem .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Conduct dose-response experiments to confirm potency (e.g., IC50 values) and validate findings using orthogonal assays (e.g., apoptosis via flow cytometry if cytotoxicity is disputed). Cross-reference cell line authentication (e.g., STR profiling) and assay conditions (e.g., serum concentration, incubation time) across studies .

Q. What strategies optimize the total synthesis of this compound?

Retrosynthetic analysis should prioritize stereoselective methods for its cembranoid skeleton, such as Sharpless epoxidation or enzymatic resolution. Protect labile functional groups (e.g., epoxides) early in the synthesis. Document intermediates with NMR and HRMS data, and compare optical rotation with natural isolates .

Q. How do researchers differentiate this compound’s mechanism of action from structural analogs?

Use CRISPR-Cas9 gene editing to knockout putative targets (e.g., NF-κB for anti-inflammatory activity) and compare effects with analogs. Molecular docking studies (AutoDock Vina) can predict binding affinity differences. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What statistical methods are appropriate for metabolomic studies involving this compound?

Apply multivariate analysis (PCA, PLS-DA) to LC-MS/MS datasets to identify metabolite correlations. Use false discovery rate (FDR) correction for multiple comparisons. Share raw data in repositories like MetaboLights to enhance reproducibility .

Q. How can researchers mitigate batch-to-batch variability in this compound isolation?

Standardize collection protocols (e.g., seasonal harvesting, geographic location) and employ QC markers via LC-UV/MS. For synthetic batches, use process analytical technology (PAT) to monitor critical reaction parameters (e.g., temperature, pH) .

Methodological Guidelines

- Data Presentation : Use tables to summarize bioactivity data (e.g., IC50, selectivity indices) and figures for structural elucidation (NMR spectra, crystal structures). Label axes clearly and include error bars for biological replicates .

- Reproducibility : Adhere to the Beilstein Journal’s experimental reporting standards, including full synthetic protocols and spectral data in supplementary materials .

- Ethical Compliance : For in vivo studies, cite IACUC approval and ARRIVE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。